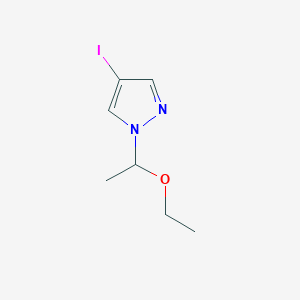

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

Descripción

Significance of Pyrazole (B372694) Core in Modern Chemical Research

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of heterocyclic chemistry. numberanalytics.comnumberanalytics.com Its unique structural and electronic properties have made it a privileged scaffold in the development of a wide array of functional molecules. numberanalytics.commdpi.com Pyrazole-containing compounds are integral to numerous areas of chemical research, demonstrating significant applicability in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.commdpi.com

In medicinal chemistry, the pyrazole nucleus is a key component in many approved drugs, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.comglobalresearchonline.net Notable examples include the anti-inflammatory drug celecoxib (B62257) and the appetite suppressant rimonabant. numberanalytics.com The versatility of the pyrazole core allows it to serve as a foundational structure for generating diverse molecular libraries, which is crucial in the search for new and more effective therapeutic agents. globalresearchonline.netias.ac.in

Beyond pharmaceuticals, pyrazole derivatives are essential in the agrochemical industry, where they are utilized as active ingredients in pesticides and herbicides. numberanalytics.comglobalresearchonline.net In materials science, the photophysical properties of certain pyrazole derivatives have led to their use in developing luminescent materials and organic sensors. mdpi.com The continued exploration of pyrazole chemistry promises to unlock new applications and drive innovation across various scientific disciplines. numberanalytics.com

Strategic Importance of Halogenated Pyrazoles, with a Focus on 4-Iodopyrazoles, as Synthetic Intermediates

The introduction of a halogen atom onto the pyrazole ring dramatically enhances its synthetic utility, transforming it into a versatile building block for constructing more complex molecules. researchgate.net Halogenated pyrazoles, particularly 4-iodopyrazoles, are highly valued as synthetic intermediates due to the reactivity of the carbon-iodine bond. researchgate.net The iodine atom at the 4-position serves as an excellent leaving group and a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. lookchem.comorganic-chemistry.org

These coupling reactions enable the straightforward introduction of a wide range of substituents—including aryl, alkyl, and alkynyl groups—at a specific position on the pyrazole core. lookchem.com This strategic functionalization is fundamental to the systematic exploration of structure-activity relationships (SAR) in drug discovery and the tailoring of molecular properties for materials science applications. researchgate.net The synthesis of 4-iodopyrazoles can be achieved through several methods, including the direct iodination of the pyrazole ring using reagents like iodine monochloride (ICl) or through electrochemical processes. organic-chemistry.orgresearchgate.net The compound 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole is a prime example of a strategically halogenated intermediate, designed for further synthetic elaboration. arkat-usa.org

Role of the Ethoxyethyl (EE) Group in Pyrazole Nitrogen Protection

In the multistep synthesis of complex pyrazole derivatives, it is often necessary to temporarily block the reactivity of the N-H group on the pyrazole ring. This is achieved through the use of a protecting group. The 1-(1-ethoxyethyl) (EE) group is a commonly employed N-protecting group in pyrazole chemistry. lookchem.comarkat-usa.org Its primary role is to prevent unwanted side reactions at the pyrazole nitrogen, which can be acidic and nucleophilic, during synthetic transformations at other positions of the ring, such as the iodine-bearing C-4 position. nih.gov

The ethoxyethyl group is introduced by reacting the N-unsubstituted pyrazole with ethyl vinyl ether, typically in the presence of an acid catalyst. arkat-usa.orgresearchgate.net This protection strategy is advantageous due to the stability of the resulting N-protected pyrazole under various reaction conditions, including those used for organometallic reactions like Grignard reagent formation and cross-coupling. arkat-usa.orgnih.gov

A key feature of the EE group is its ease of removal under mild acidic conditions. lookchem.comresearchgate.net This facile deprotection step regenerates the N-H bond of the pyrazole ring once the desired modifications at other positions are complete. The low cost of the reagent and the straightforward introduction and removal make the ethoxyethyl group a highly convenient and efficient choice for protecting the pyrazole nitrogen during synthesis. lookchem.com

Table of Compounds

| Trivial/Abbreviated Name | Systematic Name | CAS Number | Molecular Formula |

| This compound | This compound | 575452-22-1 | C₇H₁₁IN₂O |

| 4-Iodopyrazole (B32481) | 4-Iodo-1H-pyrazole | 3469-69-0 | C₃H₃IN₂ |

| Ethyl vinyl ether | Ethoxyethene | 109-92-2 | C₄H₈O |

| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 169590-42-5 | C₁₇H₁₄F₃N₃O₂S |

| Rimonabant | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide | 168273-06-1 | C₂₂H₂₁Cl₃N₄O |

| Iodine monochloride | Iodine monochloride | 7790-99-0 | ClI |

| 4-Iodo-1-methyl-1H-pyrazole | 4-Iodo-1-methyl-1H-pyrazole | 39806-90-1 | C₄H₅IN₂ |

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | 1639858-69-7 | C₇H₁₁IN₂O |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(1-ethoxyethyl)-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2O/c1-3-11-6(2)10-5-7(8)4-9-10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDWYXNGYUFNEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)N1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405105 | |

| Record name | 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575452-22-1 | |

| Record name | 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformations of 1 1 Ethoxyethyl 4 Iodo 1h Pyrazole

Cross-Coupling Reactions at the C-4 Position

The iodine atom at the C-4 position of 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole serves as a versatile handle for introducing a variety of functional groups through metal-catalyzed cross-coupling reactions. Both palladium and copper-based catalytic systems have been effectively employed for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely used for their efficiency in forming C-C, C-N, and C-O bonds. The reactivity of the C-I bond in this compound makes it an excellent substrate for these transformations.

The Sonogashira reaction is a robust method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For the coupling of this compound with various terminal alkynes, a common catalytic system would involve a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) salt, like copper(I) iodide (CuI). The reaction is generally carried out in a suitable solvent, such as an amine (which also acts as the base) or an inert solvent like DMF or toluene (B28343) with an added amine base (e.g., triethylamine (B128534) or diisopropylethylamine). The reaction conditions are typically mild, often proceeding at room temperature. wikipedia.org

The resulting 4-alkynyl-1H-pyrazoles are valuable building blocks in organic synthesis, finding application in the preparation of pharmaceuticals and natural products. wikipedia.orglibretexts.org The ethoxyethyl protecting group on the pyrazole (B372694) nitrogen can be readily removed under acidic conditions to yield the free N-H pyrazole.

Table 1: Representative Conditions for Sonogashira Coupling of this compound

| Parameter | Condition | Source |

| Aryl Halide | This compound | |

| Alkyne | Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene) | wikipedia.orglibretexts.org |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | wikipedia.orgorganic-chemistry.org |

| Copper Co-catalyst | CuI | wikipedia.orgorganic-chemistry.org |

| Base | Triethylamine, Diisopropylethylamine | wikipedia.orgorganic-chemistry.org |

| Solvent | THF, DMF, Toluene | wikipedia.orgorganic-chemistry.org |

| Temperature | Room Temperature to 80 °C | wikipedia.org |

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a powerful C-C bond-forming reaction between an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex. numberanalytics.comorganic-chemistry.org This reaction is known for its high functional group tolerance. In the context of this compound, Negishi coupling allows for the introduction of a wide range of alkyl, vinyl, and aryl groups at the C-4 position.

The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a palladium(II) precursor like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) in the presence of a phosphine (B1218219) ligand. nih.govresearchgate.net The organozinc reagent can be prepared beforehand or generated in situ from the corresponding organohalide and activated zinc. The coupling is generally performed in an aprotic solvent like THF or DMF.

Table 2: Typical Conditions for Negishi Coupling of this compound

| Parameter | Condition | Source |

| Aryl Halide | This compound | |

| Organozinc Reagent | R-ZnX (R = Alkyl, Aryl, Vinyl; X = Cl, Br, I) | numberanalytics.comorganic-chemistry.org |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/Ligand | nih.govresearchgate.net |

| Ligand | SPhos, P(o-Tol)₃ | nih.govlibretexts.org |

| Solvent | THF, DMF, Dioxane | nih.govresearchgate.net |

| Temperature | Room Temperature to 100 °C | numberanalytics.com |

Other Pd-Catalyzed C-C, C-N, and C-O Coupling Variants (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organoboron compound (boronic acid or ester) with an organic halide, catalyzed by a palladium(0) complex. nih.govlibretexts.org It is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents. nih.gov For this compound, a Suzuki-Miyaura coupling with an aryl or vinyl boronic acid would typically use a catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) in the presence of a base, such as sodium carbonate or potassium phosphate, in a solvent mixture like dioxane/water or toluene/ethanol (B145695). researchgate.netbeilstein-journals.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, coupling an amine with an aryl halide. wikipedia.orgopenochem.org The reaction is catalyzed by a palladium complex with a specialized, bulky electron-rich phosphine ligand. nih.gov For the amination of this compound, a typical catalytic system would consist of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a ligand such as tBuDavePhos or BINAP, with a strong base like sodium tert-butoxide in an inert solvent like toluene or dioxane. nih.gov

Table 3: Representative Conditions for Suzuki-Miyaura and Buchwald-Hartwig Couplings

| Reaction | Reagent | Catalyst/Ligand | Base | Solvent | Source |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | researchgate.netbeilstein-journals.org |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃/tBuDavePhos | NaOtBu, K₂CO₃ | Toluene, Dioxane | libretexts.orgnih.gov |

Copper-Catalyzed Cross-Coupling Reactions

Copper-based catalysts offer a complementary and often more economical alternative to palladium for certain cross-coupling reactions, particularly for forming C-O and C-N bonds.

The direct C4-alkoxylation of 4-iodopyrazoles can be achieved through a copper(I) iodide-catalyzed coupling with alcohols. nih.govsemanticscholar.orgnih.gov Research has shown that this transformation is effectively carried out using an excess of the alcohol as the solvent and a strong base like potassium t-butoxide. The presence of a phenanthroline-based ligand, specifically 3,4,7,8-tetramethyl-1,10-phenanthroline, has been found to be optimal for this reaction. nih.govsemanticscholar.orgnih.gov The use of microwave irradiation can significantly reduce the reaction time. nih.govsemanticscholar.orgnih.gov This method allows for the synthesis of various 4-alkoxy-1H-pyrazoles, which are of interest due to their potential biological activities. nih.gov

Table 4: Optimized Conditions for CuI-Catalyzed C-O Coupling of 4-Iodopyrazoles with Alcohols

| Parameter | Condition | Source |

| Aryl Halide | 4-Iodo-1H-pyrazole derivative | nih.govsemanticscholar.orgnih.gov |

| Alcohol | Excess Alcohol (serves as reagent and solvent) | nih.govsemanticscholar.orgnih.gov |

| Copper Catalyst | CuI (20 mol%) | nih.govsemanticscholar.orgnih.gov |

| Ligand | 3,4,7,8-Tetramethyl-1,10-phenanthroline (20 mol%) | nih.govsemanticscholar.orgnih.gov |

| Base | Potassium t-butoxide (2 equiv.) | nih.govsemanticscholar.orgnih.gov |

| Solvent | Alcohol (excess) | nih.govsemanticscholar.orgnih.gov |

| Temperature | 130 °C (Microwave) | nih.govsemanticscholar.orgnih.gov |

| Time | 1 hour | nih.govsemanticscholar.orgnih.gov |

Cu-Catalyzed C-N Coupling Applications

Copper-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-nitrogen (C-N) bonds. The 4-iodopyrazole (B32481) moiety is an excellent substrate for these transformations. Specifically, this compound and its derivatives can undergo copper-catalyzed cascade reactions with amidines to construct fused heterocyclic systems.

In a notable application, 4-iodopyrazole derivatives are reacted with amidine hydrochlorides in the presence of a copper(I) iodide (CuI) catalyst, a ligand such as L-proline, and a base like cesium carbonate (Cs₂CO₃) in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov This process involves an initial condensation between a formyl group on the pyrazole (if present) and the amidine, followed by an intramolecular C-N cross-coupling. nih.gov This cascade reaction leads to the formation of pyrazolo[4,3-d]pyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry. nih.gov While the specific literature example may utilize a 4-iodopyrazole with other substituents, the reactivity is conferred by the C4-iodo group, making this compound a suitable precursor for analogous transformations. The general conditions for such a cascade reaction are summarized in the table below.

Table 1: Conditions for Cu-Catalyzed Cascade Cyclization of 4-Iodopyrazoles with Amidines nih.gov

| Component | Role | Example Reagent |

|---|---|---|

| 4-Iodopyrazole Derivative | Substrate | This compound |

| Amidine | Coupling Partner | Acetamidine hydrochloride |

| Copper Source | Catalyst | CuI (10 mol%) |

| Ligand | Catalyst Promoter | L-proline (20 mol%) |

| Base | Acid Scavenger | Cs₂CO₃ (3 equiv.) |

| Solvent | Reaction Medium | DMSO |

| Temperature | Reaction Condition | 90 °C |

Stephens-Castro Reaction with Copper Acetylides

The Stephens-Castro reaction is a classic cross-coupling method that involves the reaction of a copper(I) acetylide with an aryl or heteroaryl halide to form a disubstituted alkyne and a copper(I) halide. semanticscholar.orgwikipedia.org This reaction, first reported in 1963, is particularly effective with aryl iodides in a solvent such as refluxing pyridine. wikipedia.orgacs.org

The C-I bond in this compound makes it a suitable substrate for the Stephens-Castro coupling. The reaction proceeds by the substitution of the iodide with a pre-formed cuprous acetylide (CuC≡CR). This provides a direct route to 4-alkynylpyrazole derivatives, which are valuable synthetic intermediates.

A general scheme for this transformation is as follows: Scheme 1: General Stephens-Castro Reaction on a 4-Iodopyrazole Substrate

Where [Pyrazole] represents the 1-(1-ethoxyethyl)-1H-pyrazol-4-yl core.

This reaction is mechanistically distinct from the more modern Sonogashira coupling, which utilizes a palladium co-catalyst and allows for the in situ formation of the copper acetylide from a terminal alkyne. wikipedia.orgalfa-chemistry.com The Stephens-Castro reaction remains a robust method for C-C bond formation, especially when stoichiometric copper acetylides are employed. wikipedia.org

Grignard Reagent Formation and Subsequent Derivatization

The iodine atom at the C4 position of this compound is amenable to metal-halogen exchange, providing a pathway to form organometallic reagents. It is known that this compound can be readily converted into its corresponding Grignard reagent through reaction with an alkyl magnesium bromide, such as isopropyl magnesium bromide (i-PrMgBr), often in the presence of lithium bromide (LiBr). semanticscholar.orgarkat-usa.org

This transformation generates a nucleophilic carbon at the C4 position of the pyrazole ring, creating a versatile intermediate for further derivatization. This Grignard reagent reacts efficiently with various electrophiles. For instance, its reaction with an electrophilic formylating agent like N,N-dimethylformamide (DMF) provides a straightforward method for the synthesis of 1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde in good yield. semanticscholar.orgarkat-usa.org The formation of the aldehyde product is typically rapid upon introduction of the electrophile. arkat-usa.org

Table 2: Grignard Reagent Formation and Formylation of this compound semanticscholar.orgarkat-usa.org

| Reaction Step | Reagents | Intermediate/Product | Observed Yield |

|---|---|---|---|

| Grignard Formation | i-PrMgBr, LiBr | 1-(1-Ethoxyethyl)-1H-pyrazol-4-ylmagnesium bromide | Intermediate |

| Formylation | N,N-Dimethylformamide (DMF) | 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde | Good |

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring exhibits a distinct pattern of reactivity towards electrophilic and nucleophilic reagents, which is influenced by the substituents present on the ring. nih.govnih.gov

Electrophilic Substitution: In general, electrophilic aromatic substitution on the pyrazole ring occurs preferentially at the C4 position. arkat-usa.orgquora.com This is because the C4 carbon has the highest electron density in the pyrazole nucleus, making it the most favorable site for attack by an electrophile. nih.govquora.com Therefore, the compound this compound is itself the product of an electrophilic substitution reaction—specifically, the iodination of 1-(1-ethoxyethyl)-1H-pyrazole.

With the C4 position blocked by iodine, further electrophilic substitution becomes significantly more difficult. Attack would be directed towards the less electron-rich C3 or C5 positions, which are also more sterically hindered by the adjacent N1-ethoxyethyl group. nih.govnih.gov

Nucleophilic Substitution: The presence of a good leaving group, such as iodine, at the C4 position makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent nitrogen atoms helps to stabilize the negative charge in the Meisenheimer-like intermediate formed during the reaction.

This reactivity is widely exploited in the synthesis of substituted pyrazoles. The iodide in this compound can be displaced by a variety of nucleophiles. For example, reactions with amines or alcohols, often catalyzed by copper salts as seen in C-N and C-O couplings, are effectively nucleophilic substitution processes where the nucleophile displaces the iodide. nih.govambeed.comosti.gov Research on related 4-halopyrazole systems has shown that nucleophiles like arylamines can displace the C4-halogen to form 4-arylaminopyrazole derivatives. osti.gov This highlights a fundamental reaction pathway available to this compound for the introduction of a wide range of functional groups at the C4 position.

Deprotection of the Ethoxyethyl Group and Its Influence on Subsequent Reactions

Acid-Catalyzed Removal of the Ethoxyethyl Group

The removal of the ethoxyethyl protecting group from the pyrazole (B372694) nitrogen is most frequently accomplished under mild acidic conditions. researchgate.net This process is essentially an acid-catalyzed hydrolysis of the acetal (B89532) functionality.

The reaction proceeds by protonation of the ether oxygen of the ethoxyethyl group, followed by the elimination of ethanol (B145695) to form a resonance-stabilized oxocarbenium ion intermediate. Nucleophilic attack by water on this intermediate, followed by the loss of a proton and the release of acetaldehyde, regenerates the free N-H pyrazole. The deprotection is a reversible process, and to drive the reaction to completion, the removal of the volatile byproduct, ethyl vinyl ether, is often necessary. arkat-usa.orgumich.edu

A variety of acidic reagents can be utilized to effect this transformation. The choice of acid and solvent system is often tailored to the specific substrate and the presence of other acid-sensitive functional groups.

Table 1: Reagents for Acid-Catalyzed Deprotection of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole An interactive data table is available below.

| Reagent | Solvent(s) | Conditions | Reference |

| Hydrochloric Acid (conc.) | Benzene (B151609) | Stirring at 30-40°C | lookchem.com |

| Trifluoroacetic Acid (TFA) (catalytic) | Dichloromethane (B109758) (CH2Cl2) | Room Temperature | arkat-usa.org |

| Acetic Acid (aq.) / Tetrahydrofuran (THF) | THF / Water | Heating | nih.gov |

| Pyridinium (B92312) p-toluenesulfonate (PPTS) | Ethanol | Heating | N/A |

| Dowex® 50WX8 resin | Methanol (B129727) | Room Temperature | N/A |

This table is based on general procedures for EE deprotection; specific conditions may vary for the title compound.

For instance, stirring 1-(1-ethoxyethyl)-4-iodopyrazole with a catalytic amount of concentrated hydrochloric acid in benzene effectively removes the protecting group. lookchem.com Similarly, trifluoroacetic acid in dichloromethane is also an effective system for this deprotection. arkat-usa.org The mildness of these conditions is a key advantage, allowing for the removal of the EE group without affecting the C-I bond.

Compatibility of EE Deprotection with Other Functional Groups

A crucial aspect of any protecting group strategy is its orthogonality, which refers to the ability to remove one protecting group selectively in the presence of others. uchicago.edu The deprotection of the ethoxyethyl group under mild acidic conditions is compatible with a wide range of other functional groups that are stable to acid.

The EE group's lability in mild acid allows for its selective cleavage while leaving more robust protecting groups, such as benzyl (B1604629) (Bn) or certain silyl (B83357) ethers, intact. nih.gov However, functional groups that are themselves sensitive to acid, such as tert-butyldimethylsilyl (TBS) ethers, tert-butyl esters, or Boc-protected amines, may be cleaved simultaneously. nih.govarkat-usa.orgorganic-chemistry.org

The compatibility is highly dependent on the specific reagents and conditions employed. For example, using a mildly acidic catalyst like pyridinium p-toluenesulfonate (PPTS) can often achieve deprotection of the EE group with greater selectivity than stronger acids like HCl or TFA.

Table 2: Compatibility of EE Deprotection with Common Functional Groups An interactive data table is available below.

| Functional Group | Protecting Group | Stability to Mild Acidic EE Deprotection | Reference |

| Halogens (e.g., Iodo, Bromo) | - | Stable | arkat-usa.org |

| Esters (e.g., Methyl, Ethyl) | - | Generally Stable | nih.govacs.org |

| Amides | - | Generally Stable | nih.gov |

| Alcohols | Benzyl (Bn) | Stable | nih.gov |

| Alcohols | tert-Butyldiphenylsilyl (TBDPS) | Stable | nih.gov |

| Alcohols | tert-Butyldimethylsilyl (TBS) | Labile | nih.gov |

| Amines | Benzyloxycarbonyl (Cbz) | Stable | arkat-usa.org |

| Amines | tert-Butoxycarbonyl (Boc) | Labile | arkat-usa.orgorganic-chemistry.org |

This table provides a general overview. Specific outcomes depend on the reaction conditions.

In the context of this compound, the C-I bond is stable to the mild acidic conditions used for EE group removal. This allows for the generation of 4-iodo-1H-pyrazole, a versatile intermediate for further functionalization. nih.gov

Impact of Deprotection on the Reactivity Profile of 4-Iodo-1H-pyrazole

The removal of the ethoxyethyl group from this compound fundamentally alters the reactivity of the molecule by unmasking the N-H proton of the pyrazole ring. This has significant implications for subsequent chemical transformations.

The regenerated N-H group imparts acidic properties to the molecule (pKa ≈ 14). ias.ac.in This acidity can interfere with subsequent reactions, particularly those involving bases or organometallic reagents. For instance, in metal-catalyzed cross-coupling reactions like the Sonogashira or Suzuki couplings, the acidic proton can react with the basic catalysts or organometallic partners, leading to catalyst deactivation or consumption of the reagent. umich.edulookchem.com

Furthermore, the N-H pyrazole itself can act as a ligand, coordinating to transition metal catalysts. umich.edumdpi.com This coordination can inhibit catalysis or alter the electronic properties and steric environment of the catalytic center, potentially leading to different reactivity or selectivity compared to the N-protected precursor. Consequently, cross-coupling reactions involving N-unsubstituted pyrazoles often require modified or more robust catalytic systems to achieve high yields. lookchem.com

The deprotection step essentially switches the pyrazole from a simple halo-aromatic substrate to a more complex molecule with dual functionality: the reactive C-I bond for cross-coupling and the acidic/coordinating N-H group. This change in reactivity profile must be carefully considered when planning a synthetic sequence. While protection is necessary to perform certain reactions on the pyrazole ring, the final deprotected 4-iodo-1H-pyrazole offers a handle for N-functionalization or for use in reactions where the N-H proton plays a key role, such as in the formation of hydrogen-bonded assemblies or as a proton donor in catalytic cycles. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, providing insights into the chemical environment of individual atoms.

¹H NMR Analysis of Pyrazole (B372694) and Ethoxyethyl Moieties

While specific ¹H NMR spectral data for 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole is not extensively detailed in the cited literature, the expected proton signals can be inferred from the analysis of its constituent parts and related structures. The ethoxyethyl group would exhibit a characteristic quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), alongside a quartet for the methine proton (-NCH(CH₃)O-) and a doublet for its adjacent methyl group. For the pyrazole ring, two singlet signals would be anticipated for the protons at the C3 and C5 positions. In the closely related compound 4-iodo-1H-pyrazole, the protons at the 3- and 5-positions are observed as a single resonance at approximately 7.64 ppm in CD₂Cl₂. mdpi.com The introduction of the 1-(1-ethoxyethyl) group would be expected to shift these resonances, and the specific chemical shifts would provide valuable information on the electronic effects of this substituent on the pyrazole ring.

¹³C NMR Analysis and Carbon Connectivity

The ¹³C NMR spectrum provides definitive evidence for the carbon skeleton of this compound. Experimental data has been reported, confirming the presence of all seven carbon atoms in their unique chemical environments. arkat-usa.org

The signals for the ethoxyethyl group appear at δ 15.2 (CH₃ of ethyl), 21.6 (CH₃ of ethylidene), 63.6 (-OCH₂-), and 86.9 (N-CH-O). For the pyrazole ring, the carbon atoms resonate at δ 96.3 (C4, bearing the iodine atom), 114.9 (C5), and 131.2 (C3). arkat-usa.org The significant upfield shift of the C4 carbon is characteristic of a carbon atom bearing a heavy halogen like iodine.

Table 1: ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C3 | 131.2 |

| C4 | 96.3 |

| C5 | 114.9 |

| N-C H-O | 86.9 |

| -OC H₂- | 63.6 |

| C H₃ (ethylidene) | 21.6 |

| C H₃ (ethyl) | 15.2 |

Data sourced from Arkivoc, 2012, (v), 89-105. arkat-usa.org

Heteronuclear NMR (e.g., ¹⁵N NMR) for Nitrogen Environments

Specific ¹⁵N NMR data for this compound are not available in the reviewed literature. However, analysis of related pyrazole systems indicates that ¹⁵N NMR spectroscopy is a powerful tool for distinguishing between the two distinct nitrogen environments in the pyrazole ring: the pyrrole-type nitrogen (N1) and the pyridine-type nitrogen (N2). The chemical shift of the N1 nitrogen, which is directly bonded to the ethoxyethyl group, would be influenced by the electronic nature of this substituent. The N2 nitrogen's chemical shift would be primarily affected by the electronic properties of the pyrazole ring itself, including the presence of the iodine atom at the C4 position.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. While the full IR spectrum for this compound is not provided in the literature, the expected characteristic absorption bands can be predicted based on its structure and data from the parent compound, 4-iodo-1H-pyrazole. mdpi.com

Key expected vibrational frequencies include C-H stretching vibrations for the alkyl groups of the ethoxyethyl moiety and the aromatic C-H bonds of the pyrazole ring, typically appearing in the region of 2850-3150 cm⁻¹. C-N and C=C stretching vibrations associated with the pyrazole ring are expected in the fingerprint region (below 1600 cm⁻¹). The C-O stretching of the ether linkage in the ethoxyethyl group would likely produce a strong absorption band in the 1050-1150 cm⁻¹ range. The C-I stretching vibration is expected at lower frequencies, typically below 600 cm⁻¹. In the spectrum of 4-iodo-1H-pyrazole, a sharp feature is observed at 3110 cm⁻¹, which is associated with N-H stretching in the solid state; this would be absent in the N-substituted target compound. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) confirms the molecular weight of this compound and provides insight into its fragmentation patterns under ionization. The compound has a calculated molecular weight of 266.08 g/mol . nih.gov

GC-MS analysis has provided fragmentation data that supports the proposed structure. arkat-usa.org The mass spectrum shows a molecular ion peak ([M]⁺) at m/z 266, corresponding to the molecular formula C₇H₁₁IN₂O. Key fragment ions are observed at m/z 222, resulting from the loss of the ethoxy group (-OCH₂CH₃), and at m/z 73, which corresponds to the [CH(CH₃)OCH₂CH₃]⁺ fragment. The base peak is observed at m/z 45, corresponding to the [OCH₂CH₃]⁺ ion. arkat-usa.org This fragmentation pattern is consistent with the cleavage of the ethoxyethyl substituent.

Table 2: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 266 | 7 | [M]⁺ |

| 222 | 41 | [M - C₂H₅O]⁺ |

| 207 | 14 | [M - C₂H₅O - CH₃]⁺ |

| 193 | 11 | [C₃H₂IN₂]⁺ |

| 95 | 26 | [C₃H₃IN]⁺ |

| 73 | 56 | [CH(CH₃)OCH₂CH₃]⁺ |

| 45 | 100 | [OCH₂CH₃]⁺ |

Data sourced from Arkivoc, 2012, (v), 89-105. arkat-usa.org

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

Specific X-ray diffraction data for single crystals of this compound has not been reported in the surveyed scientific literature. However, the crystal structure of the parent compound, 4-iodo-1H-pyrazole, has been determined, offering valuable insights into the potential solid-state packing and intermolecular interactions. mdpi.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a workhorse in computational chemistry for calculating molecular properties, predicting reaction outcomes, and analyzing chemical bonding. nih.govresearchgate.net

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

A key aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole, the HOMO is expected to be a π-orbital with significant electron density distributed across the pyrazole (B372694) ring atoms. The LUMO would be the corresponding π* (antibonding) orbital. The presence of the electronegative iodine atom at C4 would lower the energy of both the HOMO and LUMO compared to an unsubstituted pyrazole, potentially affecting the molecule's reactivity in electrophilic and nucleophilic reactions. DFT calculations can precisely map these orbitals and quantify their energy levels.

Table 1: Representative Theoretical Frontier Orbital Energies (Note: These are illustrative values based on typical DFT calculations for similar heterocyclic compounds, as specific published data for this compound is not available.)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.85 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | -1.20 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| HOMO-LUMO Gap | 5.65 | Indicator of chemical reactivity and kinetic stability. |

Conformational Analysis of the Ethoxyethyl Group and Pyrazole Ring

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, the most significant conformational flexibility arises from the ethoxyethyl group attached to the N1 position of the pyrazole ring.

Rotations around the C-C and C-O single bonds of this side chain give rise to various conformers with different energies. The primary goal of the molecule is to adopt a conformation that minimizes steric hindrance and torsional strain. chemistrysteps.com For instance, a staggered conformation around the C-O bond of the ethoxyethyl group would be energetically favored over an eclipsed one. Theoretical studies on N-alkylpiperidines and other saturated heterocycles have shown that the size and nature of the N-alkyl group dictate its preferred orientation. rsc.orgrsc.org DFT calculations can be employed to construct a potential energy surface by systematically rotating these bonds, allowing for the identification of the lowest energy (most stable) conformers and the energy barriers between them.

Table 2: Hypothetical Relative Energies of Ethoxyethyl Group Rotamers (Note: This table illustrates the type of data obtained from a conformational analysis. The values are hypothetical.)

| Rotamer | Dihedral Angle (N1-C-O-C) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Anti-periplanar | 180° | 0.00 | Most Stable (Global Minimum) |

| Gauche | 60° | 0.85 | Stable (Local Minimum) |

| Eclipsed | 0° | 4.50 | Unstable (Transition State) |

Reaction Mechanism Elucidation for Synthetic Pathways

DFT calculations are invaluable for elucidating reaction mechanisms by modeling the transition states and intermediates involved in a chemical transformation. researchgate.net This allows chemists to understand reaction pathways, predict regioselectivity, and optimize reaction conditions.

A key reaction involving this compound is its use as a precursor to form a Grignard reagent, which can then be used in subsequent C-C bond-forming reactions. DFT could be used to model the mechanism of the iodine-magnesium exchange. mdpi.com Such studies would involve locating the transition state structure for the insertion of magnesium into the C-I bond and calculating the activation energy for this process. This would provide insight into the feasibility and kinetics of the reaction. Comparing this pathway to potential side reactions would help explain the observed product distribution.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broader set of computational techniques, including molecular mechanics, docking, and dynamics simulations, to simulate and predict how a molecule interacts with other molecules, particularly biological macromolecules like proteins. eurasianjournals.com

Ligand-Target Interactions (in a research context, not dosage)

Although this compound is primarily a synthetic intermediate, its potential interactions as a ligand can be explored theoretically to understand the contributions of its different functional groups to binding. Such studies are common for various pyrazole derivatives, which are known to interact with targets like kinases and cyclooxygenase (COX) enzymes. tandfonline.com The key structural features of the molecule would contribute to binding in distinct ways:

Halogen Bonding: The iodine atom at the C4 position is a potent halogen bond donor. nih.govresearchgate.net This is a highly directional, non-covalent interaction where the electropositive region on the iodine (the σ-hole) can interact favorably with a nucleophilic atom, such as a backbone carbonyl oxygen or a carboxylate side chain in a protein's active site. acs.org

Hydrogen Bonding: The pyridine-like N2 atom of the pyrazole ring is a hydrogen bond acceptor.

Hydrophobic Interactions: The ethoxyethyl group provides a flexible, hydrophobic region that can engage in van der Waals interactions with nonpolar amino acid residues in a binding pocket.

Molecular dynamics (MD) simulations can further explore the stability of these interactions over time, providing a dynamic picture of the ligand within its binding site. nih.govnih.govresearchgate.net

Prediction of Binding Modes and Affinities in Theoretical Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijpbs.comnih.gov The process involves placing the ligand in the active site of the receptor and evaluating the fit using a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). researchgate.net

In a hypothetical research scenario, this compound could be docked into the active sites of various enzymes for which pyrazoles are known inhibitors. The results would predict the most stable binding pose and provide a theoretical binding affinity score. This score helps to rank potential ligands and prioritize them for synthesis and experimental testing. The predicted pose would reveal which specific interactions (halogen bonds, hydrogen bonds, etc.) contribute most to the binding affinity.

Table 3: Illustrative Predicted Binding Affinities from a Hypothetical Docking Study (Note: These values are for illustrative purposes to demonstrate the output of a molecular docking experiment.)

| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Predicted Interaction |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -7.5 | Halogen bond with Serine residue |

| c-Jun N-terminal kinase (JNK1) | -8.2 | Hydrogen bond with Methionine backbone |

| Carbonic Anhydrase II | -6.9 | Hydrophobic interaction with Valine residue |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyrazole |

| 4-iodo-1H-pyrazole |

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Pyrazole Research (theoretical aspects)

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach employed to uncover the relationships between the chemical structures of a series of compounds and their biological activities. taylorandfrancis.comnih.gov In the realm of pyrazole research, QSAR serves as a crucial tool for designing and predicting the efficacy of new derivatives for various applications, including as potential therapeutic agents. researchgate.netresearchgate.net The fundamental principle of QSAR is to establish a correlation between the physicochemical properties or structural features of molecules, known as descriptors, and their experimentally determined biological activities. nih.gov

The development of a QSAR model involves several key steps. Initially, a dataset of pyrazole derivatives with known biological activities (e.g., IC₅₀ values) is compiled. tandfonline.com These activity values are typically converted to a logarithmic scale (e.g., pIC₅₀) for the QSAR study. tandfonline.com Subsequently, a wide range of molecular descriptors are calculated for each compound. These descriptors can be categorized into various types, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum chemical (e.g., HOMO/LUMO energies), and 3D descriptors (e.g., steric and electrostatic fields). researchgate.net

Statistical methods are then used to build a mathematical model that links the descriptors to the biological activity. A common technique is multiple linear regression (MLR), often combined with a genetic algorithm (GA-MLR) to select the most relevant descriptors and generate a statistically robust model. The predictive power and reliability of the developed QSAR model are assessed through rigorous internal and external validation techniques. taylorandfrancis.comtandfonline.com

In pyrazole research, both 2D and 3D-QSAR methodologies are utilized.

2D-QSAR: These models use descriptors derived from the 2D representation of the molecules. tandfonline.com For instance, a 2D-QSAR study on pyrazole-4-carboxamide derivatives identified that descriptors related to the count of specific atoms (like chlorine or fluorine) and certain structural fragments significantly influence their inhibitory activity against Aurora A kinase. tandfonline.com These models can provide valuable insights into the structural requirements for activity, such as the favorability of bulky, electron-withdrawing substituents at specific positions. tandfonline.com

3D-QSAR: These methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), require the 3D alignment of the molecules in the dataset. rsc.org They calculate steric and electrostatic fields around the molecules. The resulting contour maps provide a visual representation of where steric bulk or specific electrostatic charges (positive or negative) would enhance or diminish biological activity. rsc.org A 3D-QSAR study on pyrazole derivatives as MALT1 inhibitors revealed the importance of these fields for the compounds' conformational relationships and activity. rsc.org

The insights gained from QSAR models provide theoretical guidance for the rational design of new, more potent pyrazole derivatives by highlighting the key structural features that govern their biological effects. researchgate.netrsc.org

| QSAR Study on Pyrazole Derivatives | Target | Key Findings/Significant Descriptors | Model Statistics |

| N,1,3-triphenyl-1H-pyrazole-4-carboxamides | Aurora A kinase | Bulky electron-withdrawing substituents at R1 and R2 positions favored activity. Descriptors included SssCH₂count, SsFcount, and chlorine count. tandfonline.comtandfonline.com | r² = 0.8059, pred_r² = 0.7861 tandfonline.com |

| Pyrazole derivatives | Acetylcholinesterase (AChE) | Molecular volume, number of multiple bonds, and specific atom-centered fragments were significant in the 2D-QSAR model. Electrostatic and steric fields were important in the 3D-QSAR model. | Not specified in the provided context. |

| Pyrazole derivatives | MALT1 inhibitors | CoMFA and CoMSIA models showed good statistical significance, indicating the importance of steric and electrostatic fields. | CoMFA: q² = 0.588, r² = 0.982; CoMSIA: q² = 0.586, r² = 0.974 rsc.org |

Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The Hirshfeld surface itself is defined as the boundary where the contribution to the electron density from the promolecule is equal to the contribution from all other molecules in the crystal. lookchem.com

For pyrazole derivatives, this analysis provides profound insights into the crystal packing and the nature of the non-covalent interactions that stabilize the solid-state structure, such as hydrogen bonds and van der Waals forces. lookchem.comresearchgate.net The analysis involves mapping various properties onto the Hirshfeld surface, most notably dnorm, which is a normalized contact distance. The dnorm surface is colored to highlight intermolecular contacts: red spots indicate contacts shorter than the van der Waals radii (often corresponding to hydrogen bonds), white regions represent contacts around the van der Waals separation, and blue regions signify longer contacts. nih.gov

In the context of pyrazole-containing crystal structures, Hirshfeld surface analysis frequently reveals the following key interactions:

H···H Contacts: Often, these are the most abundant interactions, contributing significantly to the crystal packing, sometimes accounting for over 40-60% of the total surface contacts. nih.govas-proceeding.com

O···H/H···O and N···H/H···N Contacts: These interactions are indicative of hydrogen bonding, which plays a crucial role in forming supramolecular architectures like chains or dimers. nih.govresearchgate.net The presence of strong N—H···N or N—H···O hydrogen bonds is a common feature in the crystal packing of pyrazole derivatives. nih.gov

π-π Stacking: The shape-index property, another feature mapped on the Hirshfeld surface, can reveal the presence of π-π stacking interactions between pyrazole and/or other aromatic rings in the structure. nih.govas-proceeding.com

By quantifying the relative contributions of these different interactions, Hirshfeld surface analysis provides a detailed and unbiased understanding of the forces governing the molecular assembly of pyrazole derivatives in the solid state. researchgate.net

| Compound | Most Significant Intermolecular Contacts (% Contribution) | Key Structural Features |

| 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid | H···H (41.5%), O···H/H···O (22.4%), C···H/H···C (13.1%), N···H/H···N (8.7%) nih.gov | Carboxylic acid inversion dimers (O—H⋯O hydrogen bonds). nih.gov |

| 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole | H···H (60.5%), O···H (20.4%), C···H (10.7%), N···H (6.5%) as-proceeding.com | Aromatic π–π stacking interactions forming a layer structure. as-proceeding.com |

| 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate (Molecule A) | H···H, O···H/H···O, N···H/H···N (Specific percentages vary between the two molecules in the asymmetric unit) nih.gov | Strong N—H⋯N and N—H⋯O hydrogen bonds forming a centrosymmetric tetramer stabilized by π–π stacking. nih.gov |

| Pyrazolone Derivative | H···H (45.9%), H···N/N···H (23.3%), H···C/C···H (16.2%), H···O/O···H (12.3%) researchgate.net | N—H⋯N hydrogen bonds forming chains of molecules. researchgate.net |

Research Applications and Potential Areas of Exploration for 1 1 Ethoxyethyl 4 Iodo 1h Pyrazole Derivatives

Pyrazole (B372694) Derivatives as Ligands in Catalysis

The inherent electronic properties and structural versatility of the pyrazole ring make its derivatives highly effective ligands in transition metal catalysis. arkat-usa.orgresearchgate.net The nitrogen atoms of the pyrazole ring can coordinate with metal centers, and modifications to the ring's substituents allow for the fine-tuning of the electronic and steric properties of the resulting metal complexes, influencing their catalytic performance.

Pyrazole derivatives are well-established as ligands in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. researchgate.netresearchgate.net They can coordinate to metal centers in several modes, including as neutral monodentate or bidentate ligands, or as anionic ligands after deprotonation of the N-H group. researchgate.net The ability to form pincer-type frameworks, where a central rigid scaffold holds two pyrazole groups in specific positions, is particularly noteworthy. nih.gov This chelation strategy is crucial for creating well-defined coordination spheres around the metal, which is essential for catalytic applications and studying metal-ligand cooperative effects. nih.gov

Complexes have been synthesized with numerous transition metals, including but not limited to:

Ruthenium (Ru): Ruthenium(II) complexes with pincer-type pyrazole ligands have been extensively studied. nih.gov

Iridium (Ir): Half-sandwich iridium(III) complexes bearing C–N chelate pyrazole ligands are known catalysts. nih.gov

Copper (Cu): Copper(II) complexes with pyrazole-based ligands have been investigated for their ability to mimic enzyme activity, particularly in oxidation reactions. mdpi.comresearchgate.netresearchgate.net

Cobalt (Co), Iron (Fe), Manganese (Mn), and Zinc (Zn): These first-row transition metals form stable complexes with pyridine(dipyrazole) ligands, where the metal center is often in a five-coordinate, distorted square pyramidal geometry. nih.gov

Tin (Sn) and Gallium (Ga): p-Block metals also form complexes with pyrazole-based ligands like bis(pyrazol-1-yl)acetic acid. rsc.org

The specific substituents on the pyrazole ring and the choice of metal dictate the final structure and properties of the complex. For instance, using 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole as a precursor, the iodine atom can be replaced via cross-coupling reactions to introduce functionalities capable of coordinating with metals, leading to novel catalytic structures. arkat-usa.org

Transition metal complexes featuring pyrazole-derived ligands have demonstrated significant catalytic activity in a variety of important organic transformations.

Transfer Hydrogenation: Ruthenium(II) and Iridium(III) complexes with pyrazole-based ligands are effective catalysts for the transfer hydrogenation of ketones, using alcohols like 2-propanol as the hydrogen source. nih.gov Protic pyrazole ligands, which contain an N-H group, can participate directly in the catalytic cycle. For example, chiral-at-metal iridium(III) complexes, when used with protic pyrazoles as additives, can achieve asymmetric transfer hydrogenation of ketones. nih.gov The catalytic efficiency is often influenced by the electronic density at the metal center and the specific positioning of protic N-H groups in the ligand's secondary coordination sphere. acs.org

Oxidation Reactions: Pyrazole-based ligands are instrumental in developing catalysts for oxidation reactions. Copper(II) complexes, formed in situ from pyrazole derivatives and copper salts, effectively catalyze the oxidation of catechols to o-quinones. mdpi.comresearchgate.netresearchgate.net The catalytic activity is highly dependent on the nature of the ligand, the copper salt's counterion, and the solvent used. mdpi.comresearchgate.netresearchgate.net For instance, certain copper-pyrazole systems show high catalytic rates in methanol (B129727) for catechol oxidation. mdpi.comresearchgate.net Similarly, cobalt(II) complexes with pyrazole ligands have been found to be effective for phenoxazinone synthase-like activity. researchgate.netbohrium.com

| Catalyst System | Transformation | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| Ruthenium(II) pincer-type pyrazole complex | Transfer Hydrogenation | Acetophenones | Catalyzes transfer hydrogenation in the presence of a base. | nih.gov |

| Iridium(III) half-sandwich C–N chelate pyrazole complex | Transfer Hydrogenation | Acetophenone | Known to catalyze the reaction with 2-propanol. | nih.gov |

| Chiral-at-metal Iridium(III) complex + protic pyrazoles | Asymmetric Transfer Hydrogenation | Ketones | Achieves asymmetric reduction; protic pyrazole acts as a crucial co-catalyst. | nih.gov |

| L4/CoCl₂ complex in THF | Phenoxazinone Synthase Activity | 2-aminophenol (OAP) | Most effective catalyst with a reaction rate of V = 2.034 μmol.L⁻¹ min⁻¹. | researchgate.netbohrium.com |

| L6/Cu(CH₃COO)₂ in THF | Catecholase-like Activity | Catechols | Highest activity with a catalytic rate of V = 5.596 μmol.L⁻¹ min⁻¹. | researchgate.netbohrium.com |

| L2/Cu(CH₃COO)₂ complex in Methanol | Catechol Oxidation | Catechol | Exhibited good catalytic activity with a Vmax of 41.67 µmol L⁻¹ min⁻¹. | mdpi.comresearchgate.net |

A key area of research for pyrazole-based catalysts is the concept of metal-ligand cooperativity, where the ligand is not merely a spectator but actively participates in the reaction mechanism. nih.govnih.gov Protic pyrazole complexes are particularly suited for this, as the pyrazole N-H group can act as a proton shuttle, facilitating bond activation and formation. nih.gov

This cooperative action is evident in several catalytic processes:

Hydrogenation/Dehydrogenation: In the hydrogenation of CO₂, the pyrazole ligand can be deprotonated, which increases electron donation to the metal center and facilitates the reaction. nih.gov Conversely, in the dehydrogenation of formic acid, a proton relay involving the pyrazole N-H group can facilitate protonation of a hydrido ligand, promoting hydrogen evolution. nih.gov

N-N Bond Cleavage: In reactions involving hydrazine (B178648), the pyrazole N-H groups play a pivotal role. They can promote the heterolytic cleavage of the N-N bond in a coordinated hydrazine molecule through hydrogen bonding. This process often involves multiple and bidirectional proton-coupled electron transfer (PCET) events between the bifunctional metal-ligand platform and the substrate. nih.gov

Substrate Binding and Activation: In some systems, the Lewis acidic metal center and the Brønsted basic pyrazolato ligand (the deprotonated form of pyrazole) can work in concert to activate substrates. nih.gov This has been proposed in the dehydrogenation of amine-borane substrates by rhodium complexes. nih.gov

The ability to build ligands from precursors like this compound allows for the systematic study of these cooperative effects by enabling the precise placement of functional groups that can interact with the metal center and substrates.

Scaffold for Medicinal Chemistry Research (focused on synthetic and mechanistic aspects)

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govrroij.comnih.gov The use of this compound as a building block provides a reliable route to novel pyrazole-based structures for drug discovery programs. arkat-usa.org

The synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry research. mdpi.com Starting from this compound, synthetic chemists can employ a variety of modern synthetic methods to construct complex molecular architectures.

A primary synthetic strategy involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, at the 4-position of the pyrazole ring. arkat-usa.org This allows for the introduction of aryl or alkynyl groups, significantly expanding the structural diversity of the accessible compounds. For example, 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives have been successfully used in Sonogashira cross-coupling reactions with phenylacetylene. arkat-usa.org This demonstrates the feasibility of applying similar chemistry to the 4-iodo isomer.

Other established methods for synthesizing pyrazole scaffolds that can be adapted or used in conjunction with intermediates derived from the title compound include:

Cyclocondensation Reactions: This is a classical and widely used method, typically involving the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govmdpi.com

Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl group onto the pyrazole ring, which can then be further elaborated. For instance, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde has been synthesized using this method. nih.gov

Multicomponent Reactions: Green, one-pot multicomponent reactions are efficient methods for generating highly substituted pyrazoles, such as 5-aminopyrazole-4-carbonitriles, from aldehydes, malononitrile, and phenylhydrazine. mdpi.com

The strategic use of the ethoxyethyl protecting group on the pyrazole nitrogen in this compound is critical. It prevents unwanted side reactions at the N-H position during functionalization of the C-4 position and can be removed later in the synthetic sequence to yield the final target compound or to allow for further N-alkylation. arkat-usa.org

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Sonogashira Cross-Coupling | Substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole, Phenylacetylene | Alkynyl-substituted pyrazoles | arkat-usa.org |

| Cyclocondensation (Knorr Reaction) | Phenylhydrazine, Ethyl acetoacetate | 1,3,5-substituted pyrazoles | mdpi.com |

| Vilsmeier-Haack Reaction | Hydrazone derivatives | 1H-pyrazole-4-carbaldehydes | nih.gov |

| Three-Component Cyclocondensation | Phenylhydrazine, Aldehyde, Malononitrile | 5-aminopyrazole-4-carbonitriles | mdpi.com |

| Reaction with Hydrazine | α,β-unsaturated ketone | Pyrazoline derivatives | nih.gov |

A central goal in medicinal chemistry is to understand the relationship between a molecule's structure and its biological activity (SAR). For pyrazole derivatives, SAR studies aim to identify which substituents and what substitution patterns on the pyrazole ring lead to potent and selective binding to a specific biological target, such as an enzyme or a receptor. rroij.comnih.gov

Theoretical models, including molecular docking and molecular dynamics (MD) simulations, are powerful tools in this exploration. researchgate.netresearchgate.net These computational methods predict how a ligand might bind to the active site of a protein, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.gov

For pyrazole-based ligands, SAR studies have revealed key structural requirements for affinity to various receptors:

Cannabinoid Receptor 1 (CB1): For CB1 receptor antagonists, studies have shown that potent activity requires specific substituents at positions 1, 3, and 5 of the pyrazole ring. elsevierpure.comnih.govacs.org For example, a 2,4-dichlorophenyl group at the N1 position, a carboxamide group at C3, and a para-substituted phenyl ring at C5 are crucial for high affinity. elsevierpure.comnih.govacs.org Replacing a p-chlorophenyl group with a p-iodophenyl group at the C5 position can further enhance potency. elsevierpure.comacs.org

Meprin α and β: In the development of inhibitors for these metalloproteases, SAR studies of 3,5-diphenylpyrazole (B73989) derivatives showed that the nature of the substituents on the phenyl rings significantly modulates inhibitory activity and selectivity. nih.gov Docking models suggest these aryl moieties occupy the S1 and S1' pockets of the enzymes. nih.gov

EGFR/VEGFR-2: For pyrazole derivatives designed as dual inhibitors of these tyrosine kinases, computational analyses have been used to elucidate the binding interactions within the enzyme active sites, guiding the design of more potent compounds. researchgate.net

The ability to synthesize a library of compounds from a common intermediate like this compound is invaluable for systematic SAR exploration. By varying the substituent introduced at the 4-position, researchers can systematically probe the steric and electronic requirements of a target's binding site and build robust SAR models to guide the design of new therapeutic agents. rroij.com

Inhibition Studies of Biological Targets (mechanistic focus, not therapeutic efficacy)

Derivatives of the pyrazole scaffold are well-documented inhibitors of various biological targets, and the functionalization of the this compound core allows for the generation of potent and selective inhibitors. The mechanistic focus of these studies often reveals intricate interactions at the molecular level.

Recent research has highlighted the potential of pyrazole derivatives to target key enzymes involved in pathological processes. For instance, certain pyrazole derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-Factor Receptor-2 (VEGFR-2), both of which are crucial in cancer progression. nih.gov One study reported on 5-alkylated selanyl-1H-pyrazole derivatives that demonstrated dual inhibitory activity against both EGFR and VEGFR-2, suggesting a multi-targeted approach to anticancer therapy. nih.gov The inhibitory mechanism of such compounds often involves binding to the ATP-binding site of the kinase domain, thereby preventing the downstream signaling cascades that promote cell proliferation and angiogenesis.

In a separate line of investigation, pyrazole-based compounds have been developed as covalent inhibitors of thrombin, a key serine protease in the coagulation cascade. nih.govmdpi.com A series of 1H-pyrazol-5-amine derivatives were found to act via a serine-trapping mechanism. nih.govmdpi.com The most potent of these compounds was shown to transfer its acyl moiety to the catalytic serine residue (Ser195) of thrombin, forming a covalent bond and leading to irreversible inhibition. nih.govmdpi.com This covalent modification was confirmed through mass-shift assays. nih.govmdpi.com Such a mechanism offers the potential for high potency and prolonged duration of action.

Furthermore, 4-hydroxyl pyrazole derivatives have been discovered as potent inhibitors of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.gov The proposed mechanism of action for these compounds is their intrinsic radical-trapping antioxidant capacity, which allows them to neutralize lipid peroxyl radicals and halt the ferroptotic cascade. nih.gov

The following table summarizes key findings from inhibition studies of various pyrazole derivatives, highlighting the diversity of targets and mechanisms.

| Derivative Class | Biological Target | Inhibition Mechanism | Key Findings |

| 5-alkylated selanyl-1H-pyrazoles | EGFR and VEGFR-2 | Dual kinase inhibition | Potent dual inhibitors with potential for multi-targeted anticancer activity. nih.gov |

| 1H-pyrazol-5-amines | Thrombin (FIIa) | Covalent modification of catalytic Ser195 (serine-trapping) | Potent and selective irreversible inhibition of thrombin. nih.govmdpi.com |

| 4-hydroxyl pyrazoles | Ferroptosis | Radical-trapping antioxidant | Potent inhibition of RSL3-induced ferroptosis. nih.gov |

| Pyrazole-thiourea derivatives | EGFR | ATP-competitive kinase inhibition | Displayed potent EGFR inhibitory activity comparable to the standard, erlotinib. nih.govresearchgate.net |

Materials Science and Other Advanced Applications (e.g., fluorescent materials, agrochemicals as scaffolds)

The unique structural and electronic properties of the pyrazole ring make it a valuable scaffold in materials science and agrochemistry. The ability to functionalize this compound allows for the synthesis of tailored molecules for these advanced applications.

In the realm of materials science, pyrazole derivatives have emerged as promising candidates for the development of fluorescent materials. nih.gov Their inherent electronic properties, combined with high synthetic versatility, allow for the creation of fluorophores with desirable characteristics such as high quantum yields, good photostability, and solvatofluorochromism. nih.gov These fluorescent pyrazole derivatives are being explored for applications in bioimaging, where they can serve as probes for the detection of ions and small molecules in living cells. nih.gov The mechanism of fluorescence in these probes is often governed by photophysical processes such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Metal-to-Ligand Charge Transfer (MLCT). nih.gov The interaction of the pyrazole-based probe with its target analyte can modulate these processes, leading to a detectable change in the fluorescence signal. nih.gov

The pyrazole scaffold is also a cornerstone in the field of agrochemicals. Pyrazole-containing compounds have been successfully commercialized as herbicides, insecticides, and fungicides. The structural rigidity and metabolic stability of the pyrazole ring contribute to the efficacy and persistence of these agrochemicals in the environment. The use of this compound as a starting material enables the generation of libraries of novel pyrazole derivatives for screening and optimization of their agrochemical properties.

The following table outlines some of the advanced applications of pyrazole derivatives stemming from scaffolds like this compound.

| Application Area | Type of Derivative/Material | Underlying Principle/Mechanism |

| Fluorescent Materials | Pyrazole-based fluorophores | Modulation of ICT, PET, or MLCT upon analyte binding. nih.gov |

| Agrochemicals | Herbicides, Insecticides, Fungicides | The pyrazole ring acts as a stable and effective pharmacophore. |

Emerging Trends and Future Directions in 4 Iodopyrazole Chemistry

Green Chemistry Approaches for Sustainable Synthesis

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that can be resource-intensive and may utilize hazardous reagents. benthamdirect.com In response, the principles of green chemistry are being increasingly integrated into synthetic protocols to enhance sustainability. nih.gov This shift is evident in the development of new methods for the iodination of pyrazoles and the construction of the pyrazole ring itself.

Recent advancements focus on minimizing waste, avoiding toxic substances, and improving energy efficiency. For instance, environmentally benign microwave-induced techniques have been shown to produce high yields of pyrazole derivatives while reducing reaction times. researchgate.net Electrochemical methods offer a compelling green alternative for the iodination of pyrazoles. researchgate.netresearchgate.net Anodic oxidation of potassium iodide (KI) in an undivided electrochemical cell can generate the necessary electrophilic iodine species in-situ, avoiding the need for harsh or hazardous iodinating reagents. researchgate.net This process is environmentally compatible, and its efficiency is influenced by the electronic properties of substituents on the pyrazole ring. researchgate.net

Another innovative and green approach is the use of nitrogen triiodide for the C–I bond formation on pyrazole derivatives. sciforum.net This method is noted for being a convenient, non-expensive, and rapid iodination procedure that could serve as a viable alternative to more traditional reagents like N-iodosuccinimde. sciforum.net Furthermore, solvent-free mechanochemical methods, such as grinding solid reactants, represent another frontier in the green synthesis of iodinated heterocycles, offering high yields and short reaction times without the need for solvents. nih.gov

Table 1: Comparison of Traditional vs. Green Iodination Methods for Heterocycles

| Method | Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Traditional Iodination | Molecular Iodine (I₂) with oxidizing agents; N-Iodosuccinimide (NIS) with acid catalysts. | Well-established and widely used. | sciforum.net |

| Electrochemical Iodination | Pt-anode, aqueous Potassium Iodide (KI). | Avoids hazardous reagents, mild conditions, environmentally compatible. | researchgate.netresearchgate.net |

| In-situ Nitrogen Triiodide | Nitrogen triiodide formed in-situ. | Rapid, inexpensive, convenient, potential for multi-gram scale. | sciforum.net |

| Mechanochemical Grinding | Solid Iodine (I₂) and a Lewis acid (e.g., AgNO₃) under solvent-free conditions. | High yields, short reaction times, no bulk solvent required, eco-friendly. | nih.gov |

Flow Chemistry and Continuous Processing for Pyrazole Derivatives

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, particularly in terms of safety, scalability, and efficiency. mdpi.com The synthesis of pyrazole derivatives, which can involve hazardous intermediates like diazonium salts and hydrazines, is particularly well-suited to continuous flow methods. mdpi.comnih.gov By generating and immediately consuming these reactive species within a closed-loop system, flow chemistry mitigates the risks associated with their accumulation and storage. nih.gov

Several multi-step continuous flow systems have been developed for the synthesis of highly substituted pyrazoles. mit.edugalchimia.com These "synthesis machines" can telescope multiple reaction steps—such as diazotization, reduction, and cyclocondensation—into a single, uninterrupted process. nih.gov For example, a four-step conversion of anilines to pyrazole products has been demonstrated, incorporating a metal-free reduction step using vitamin C, a more sustainable reductant. mdpi.com This approach not only enhances safety but also allows for rapid analogue synthesis and process scale-up. nih.gov Flow reactors provide superior control over reaction parameters like temperature and residence time, often leading to higher yields and purities in significantly shorter timeframes compared to batch methods. mdpi.com The synthesis of the anti-inflammatory drug celecoxib (B62257), a pyrazole derivative, was achieved on a gram scale with a residence time of just 64 minutes in flow, a dramatic improvement over the 20 hours required in batch. mdpi.com

Table 2: Examples of Pyrazole Synthesis via Continuous Flow Chemistry

| Pyrazole Type | Key Reaction Steps | Key Advantages | Reference |

|---|---|---|---|

| N-Arylated Pyrazoles | Diazotization, metal-free reduction (Vitamin C), cyclocondensation. | In-situ use of hazardous diazonium and hydrazine (B178648) intermediates, improved safety. | mdpi.comnih.gov |

| 3,5-Disubstituted Pyrazoles | Copper-mediated alkyne homocoupling followed by Cope-type hydroamination. | Significant chemical intensification compared to batch; no intermediate isolation. | rsc.org |

| Fluorinated Pyrazoles/Pyrazolines | Diazoalkane formation and [3+2] cycloaddition. | Safe handling of diazoalkanes at elevated temperatures; rapid and modular. | mit.edu |

| Celecoxib Analogue | Cyclocondensation. | Reduced residence time (64 min vs. 20 h in batch) with 90% yield. | mdpi.com |

Integration with Machine Learning and Artificial Intelligence for Compound Design and Synthesis Prediction

One key application is the development of Quantitative Structure-Property Relationship (QSPR) models. For pyrazole-based materials, ML algorithms like random forests have been used to build robust models that predict crucial properties such as crystalline density from molecular descriptors. researchgate.net In drug discovery, molecular modeling studies on pyrazole derivatives, including 3D-QSAR and molecular dynamics simulations, help in designing new, potent inhibitors of therapeutic targets like RET kinase. nih.gov

Table 3: Applications of AI/ML in Pyrazole Chemistry

| Application Area | AI/ML Technique | Objective | Reference |

|---|---|---|---|

| Materials Design | Random Forest, ANN, SVM | Predict crystalline density of pyrazole-based energetic materials. | researchgate.net |

| Drug Design | 3D-QSAR, CoMFA, CoMSIA | Design potent pyrazole-based RET kinase inhibitors for cancer therapy. | nih.gov |

| Retrosynthesis | Neural Networks | Predict viable synthetic routes to novel small molecules. | engineering.org.cncas.org |

| Reaction Prediction | Graph Transformer Neural Networks (GTNN) | Predict reaction yield and regioselectivity for C-H functionalization. | digitellinc.com |

Advanced Functionalization Strategies for Complex Molecular Architectures

The iodine atom of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole and related 4-iodopyrazoles is not merely a substituent but a strategic linchpin for building molecular complexity. researchgate.netnih.gov The carbon-iodine bond is readily activated, making these compounds valuable precursors for a wide range of cross-coupling reactions that allow for the introduction of new functional groups and the construction of elaborate molecular scaffolds. researchgate.net

Post-cyclization functionalization of the pyrazole ring is a powerful strategy. nih.gov Regioselective iodination provides access to specific iodo-isomers that can then be used in further transformations. nih.gov Palladium-catalyzed cross-coupling reactions are particularly prominent. The Suzuki-Miyaura reaction (using boronic acids) and the Sonogashira reaction (using terminal alkynes) are routinely employed with 4-iodopyrazoles to form new carbon-carbon bonds, yielding 4-aryl- and 4-alkynyl-pyrazoles, respectively. nih.gov These reactions are fundamental for creating libraries of complex pyrazole analogues for biological screening. mdpi.com Similarly, copper-catalyzed coupling reactions have been used to react 4-iodopyrazoles with alcohols, forming C4-alkoxy-pyrazoles, some of which exhibit biological activity as enzyme inhibitors or fungicides. nih.gov

Beyond traditional cross-coupling, modern synthetic methods like C-H activation are being explored. While often applied to the parent ring, the principles of C-H activation represent a frontier in creating functionalized heterocycles with high atom economy. organic-chemistry.org The selective introduction of iodine into the pyrazole core provides a reliable and alternative handle for functionalization, complementing C-H activation strategies by offering a different and often more predictable reactivity pattern for the synthesis of complex, multi-substituted pyrazole derivatives. nih.gov

Q & A

Basic: What are the common synthetic routes for preparing 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole?

The compound is synthesized via halogen-lithium exchange or Grignard reactions. For example, 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole undergoes selective substitution with ethyl magnesium bromide (EtMgBr) at low temperatures (-10°C to -40°C) to yield mono-iodinated isomers. Column chromatography (ethyl acetate/hexane) is critical for isolating products like This compound-3-carbaldehyde (72.9% yield) .

Basic: What characterization techniques are essential for confirming the structure and purity of this compound?